LB30870 - 1583240-63-4

LB30870

Catalog Number: EVT-272740
CAS Number: 1583240-63-4
Molecular Formula: C28H31N5O4S
Molecular Weight: 533.64
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LB30870 is an orally active, selective and direct thrombin inhibitor.
Overview

LB30870 is a novel direct thrombin inhibitor that has garnered attention for its potential applications in anticoagulation therapy. Thrombin plays a critical role in various physiological processes, including the conversion of fibrinogen to fibrin and the activation of platelets, making it a key target in the management of thrombotic disorders. LB30870 was developed to overcome limitations associated with traditional anticoagulants, such as heparin, particularly in terms of bioavailability and safety .

Source and Classification

LB30870 is classified as a direct thrombin inhibitor, which means it inhibits thrombin's activity directly rather than through antithrombin III. This compound is recognized for its potency in inhibiting thrombin and is being studied for its potential use in treating conditions like acute coronary syndromes and venous thromboembolism .

Synthesis Analysis

Methods and Technical Details

The synthesis of LB30870 involves several steps that include the formation of key intermediates and the final assembly of the compound. The detailed synthetic route has been documented in various studies, emphasizing the importance of controlling reaction conditions to achieve high yields and purity. The synthesis typically starts with the preparation of a pyrrolidine derivative, followed by the introduction of thienyl and amino groups through strategic coupling reactions .

Molecular Structure Analysis

Structure and Data

The chemical structure of LB30870 is characterized by its complex arrangement, which includes multiple functional groups that contribute to its activity as a thrombin inhibitor. The molecular formula is C28H31N5O4S, with a molecular weight of approximately 533.64 g/mol. The compound features a thienyl moiety and a pyrrolidine ring, which are crucial for its interaction with thrombin .

Key Structural Features:

  • Molecular Formula: C28H31N5O4S
  • Molecular Weight: 533.64 g/mol
  • Structural Elements: Thienyl group, pyrrolidine ring, amino groups.
Chemical Reactions Analysis

Reactions and Technical Details

LB30870 undergoes specific chemical reactions that are essential for its functionality as a thrombin inhibitor. The compound's interactions with thrombin involve forming stable complexes that inhibit thrombin's enzymatic activity. These reactions can be quantified using inhibition constants, with LB30870 exhibiting a thrombin inhibition constant of 0.02 nM, indicating its high potency compared to other direct thrombin inhibitors like melagatran and argatroban .

Mechanism of Action

Process and Data

The mechanism by which LB30870 exerts its anticoagulant effects involves competitive inhibition of thrombin. By binding to the active site of thrombin, LB30870 prevents the enzyme from converting fibrinogen into fibrin, thereby inhibiting clot formation. This action is crucial in managing conditions where excessive clotting poses significant health risks .

Key Mechanistic Insights:

  • Inhibition Type: Competitive inhibition.
  • Target Enzyme: Thrombin.
  • Effects on Clotting: Prevents fibrin formation.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

LB30870 possesses distinct physical and chemical properties that influence its behavior in biological systems. The compound is soluble in various organic solvents but may have limited solubility in aqueous environments, which is an important consideration for its formulation as an oral anticoagulant.

Relevant Properties:

  • Solubility: Soluble in organic solvents; limited aqueous solubility.
  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy.
Applications

Scientific Uses

LB30870 has significant potential applications in the field of medicine, particularly in anticoagulation therapy. Its high potency and direct mechanism of action make it suitable for treating acute coronary syndromes, deep vein thrombosis, and pulmonary embolism. Ongoing research aims to further elucidate its pharmacokinetics, safety profile, and potential advantages over existing anticoagulants .

Introduction to LB30870

Biochemical and Pharmacological Significance of Thrombin Inhibition

Thrombin’s multifaceted role in thrombosis makes it a high-value therapeutic target. Structurally, it features an active catalytic site and two exosites (exosite I and II). Exosite I facilitates substrate recognition (e.g., fibrinogen, protease-activated receptors), while exosite II mediates heparin binding. This complex architecture allows thrombin to perform diverse functions:

  • Fibrin Formation: Cleaves fibrinogen to fibrin monomers
  • Platelet Activation: Signals through PAR-1 and PAR-4 receptors
  • Feedback Amplification: Activates factors V, VIII, XI, and XIII [2] [5] [8]

Antithrombin III (ATIII), the body’s primary natural thrombin inhibitor, neutralizes circulating thrombin but has limited efficacy against clot-bound thrombin. Heparin enhances ATIII’s activity ~1000-fold by inducing conformational changes that facilitate thrombin-ATIII complex formation. However, heparin’s efficacy is compromised by its inability to inhibit fibrin-bound thrombin, neutralization by platelet factors, and risk of heparin-induced thrombocytopenia [2] [5] [9]. Direct thrombin inhibitors overcome these limitations by binding thrombin directly without requiring ATIII, enabling inhibition of both soluble and clot-bound thrombin [2] [10].

LB30870: Structural Classification as a Direct Thrombin Inhibitor

LB30870 (CAS#1583240-63-4) is a potent, low-molecular-weight DTI with the chemical name ((S)-1-((S)-2-(((5-carbamimidoylthiophen-2-yl)methyl)carbamoyl)pyrrolidin-1-yl)-1-oxo-3,3-diphenylpropan-2-yl)glycine [1]. Its structure integrates key pharmacophores enabling bivalent interaction with thrombin:

  • P1 Group: A 5-carbamimidoylthiophene moiety that binds the thrombin S1 specificity pocket
  • P3 Group: 3,3-Diphenylpropanyl group occupying the hydrophobic S3/S4 subsites
  • Linker Region: Glycine and proline derivatives forming a rigid scaffold [1] [10]

Table 1: Molecular Characteristics of LB30870

PropertyValue
Molecular FormulaC₂₈H₃₁N₅O₄S
Molecular Weight533.64 g/mol
Exact Mass533.2097 Da
Elemental CompositionC 63.02%; H 5.86%; N 13.12%; O 11.99%; S 6.01%
CAS Registry Number1583240-63-4
IUPAC Name((S)-1-((S)-2-(((5-carbamimidoylthiophen-2-yl)methyl)carbamoyl)pyrrolidin-1-yl)-1-oxo-3,3-diphenylpropan-2-yl)glycine

Biochemical profiling demonstrates LB30870’s exceptional potency and selectivity:

  • Thrombin Inhibition: Ki = 0.02 nM, exceeding argatroban (Ki = 4.5 nM) and melagatran (Ki = 1.3 nM)
  • Rapid Binding Kinetics: Association rate (kₒₙ) = 1.4 × 10⁸ M⁻¹s⁻¹; Slow dissociation (kₒff) = 2.8 × 10⁻³ s⁻¹
  • Selectivity Profile: >1,000-fold selectivity over other serine proteases except trypsin (Ki = 2.4 nM) [10]

The compound’s bivalent binding mechanism enables irreversible inhibition kinetics. The P1 amidine group forms salt bridges with Asp189 at the base of thrombin’s S1 pocket, while the hydrophobic P3 group stabilizes the complex through van der Waals interactions in the S3/S4 subsites. This dual interaction contributes to LB30870’s superior efficacy against clot-bound thrombin compared to other DTIs [6] [10].

Historical Development of Orally Active Antithrombotic Agents

The evolution of anticoagulants reflects progressive refinement in targeting precision and pharmacokinetic optimization:

Table 2: Key Milestones in Anticoagulant Development

EraAgentsKey AdvancesLimitations
1930s-1950sHeparin, WarfarinHeparin discovered (1916); Warfarin isolated from spoiled sweet clover (1939)Parenteral administration; Narrow therapeutic index; Monitoring required
1980s-1990sLow-Molecular-Weight Heparins (LMWHs)Enoxaparin developed via heparin depolymerization; Improved pharmacokineticsStill parenteral; Limited oral bioavailability
1990s-2000sSynthetic DTIs (Lepirudin, Bivalirudin)Hirudin analogs; Direct thrombin inhibition without cofactorsInjectable only; Immunogenicity concerns
2000s-PresentDirect Oral Anticoagulants (DOACs)Ximelagatran (first oral DTI); Dabigatran etexilate (prodrug)Ximelagatran hepatotoxicity; Food interactions

The quest for orally bioavailable DTIs faced significant challenges due to thrombin’s central role in hemostasis and the physicochemical properties of inhibitors. Early DTIs like hirudin and argatroban required intravenous administration, limiting outpatient use [4] [7]. Ximelagatran, the first oral DTI, demonstrated proof-of-concept but was withdrawn due to hepatotoxicity. This highlighted the need for compounds with optimized safety profiles and predictable pharmacokinetics [4] [10].

Rationale for LB30870’s Design: Addressing Pharmacokinetic Limitations

LB30870 was engineered specifically to overcome bioavailability challenges that plagued earlier oral DTIs. Key design strategies included:

Prodrug Approach: LB30870’s double-prodrug derivative, LB30889, incorporated blocking groups on both the carboxyl and amidine functionalities. This modification aimed to:

  • Reduce polarity and enhance intestinal permeability
  • Prevent trypsin binding in the gut (a cause of food effects)
  • Enable enzymatic reactivation in systemic circulation [6]

Mitigating Food Interactions: LB30870 exhibited an 80% reduction in oral bioavailability under fed conditions due to binding to pancreatic trypsin. Structural studies revealed:

  • Cocrystallization of LB30870 with trypsin via its amidine group
  • Prodrug modification (LB30889) increased Ki for trypsin by orders of magnitude
  • Carbohydrate meals caused less interference than protein/lipid-rich meals [6]

Optimized Binding Kinetics: LB30870’s rapid association (kₒₙ) and slow dissociation (kₒff) constants translated to prolonged target engagement, allowing less frequent dosing. Its efficacy in venous stasis models demonstrated:

  • Dose-dependent clot reduction (ED₅₀ = 50 μg/kg + 2 μg/kg/min IV)
  • Superior potency to enoxaparin (ED₅₀ = 200 μg/kg + 8.3 μg/kg/min)
  • No significant bleeding at 2×ED₈₀ doses in preclinical models [10]

Table 3: Comparative Thrombin Inhibition Kinetics

ParameterLB30870MelagatranArgatroban
Thrombin Ki (nM)0.021.34.5
Trypsin Ki (nM)2.40.518.0
Association Rate (M⁻¹s⁻¹)1.4 × 10⁸2.4 × 10⁷1.9 × 10⁷
Dissociation Rate (s⁻¹)2.8 × 10⁻³3.1 × 10⁻²8.6 × 10⁻²

Despite promising preclinical data, species differences emerged in prodrug conversion. LB30889 showed variable oral bioavailability across species, indicating complex metabolic activation pathways. This underscored the need for advanced formulation strategies to enhance consistent absorption [6] [10].

Properties

CAS Number

1583240-63-4

Product Name

LB30870

IUPAC Name

((S)-1-((S)-2-(((5-carbamimidoylthiophen-2-yl)methyl)carbamoyl)pyrrolidin-1-yl)-1-oxo-3,3-diphenylpropan-2-yl)glycine

Molecular Formula

C28H31N5O4S

Molecular Weight

533.64

InChI

InChI=1S/C28H31N5O4S/c29-26(30)22-14-13-20(38-22)16-32-27(36)21-12-7-15-33(21)28(37)25(31-17-23(34)35)24(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,13-14,21,24-25,31H,7,12,15-17H2,(H3,29,30)(H,32,36)(H,34,35)/t21-,25-/m0/s1

InChI Key

BIHPYGVYKSQDLA-OFVILXPXSA-N

SMILES

OC(CN[C@H](C(N1[C@H](C(NCC2=CC=C(C(N)=N)S2)=O)CCC1)=O)C(C3=CC=CC=C3)C4=CC=CC=C4)=O

Solubility

Soluble in DMSO

Synonyms

LB30870; LB-30870; LB 30870;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.